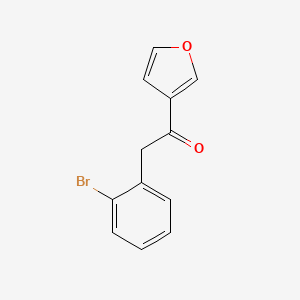

2-(2-Bromophenyl)-1-(furan-3-yl)ethan-1-one

Description

2-(2-Bromophenyl)-1-(furan-3-yl)ethan-1-one (CAS: 1343669-33-9) is an aromatic ketone featuring a brominated phenyl group and a furan heterocycle. Its molecular formula is C₁₂H₉BrO₂, with a molecular weight of 265.11 g/mol . The compound is structurally characterized by a ketone group bridging a 2-bromophenyl moiety and a furan-3-yl ring. Key spectral identifiers include the IUPAC name 2-(2-bromophenyl)-1-(furan-3-yl)ethanone and the InChIKey CBPMLVWEFRLBHE-UHFFFAOYSA-N .

Propriétés

IUPAC Name |

2-(2-bromophenyl)-1-(furan-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO2/c13-11-4-2-1-3-9(11)7-12(14)10-5-6-15-8-10/h1-6,8H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPMLVWEFRLBHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)C2=COC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

2-(2-Bromophenyl)-1-(furan-3-yl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a bromophenyl group and a furan moiety, which are known to contribute to its biological activity. The structural formula can be represented as follows:

1. Antimicrobial Activity

Research has indicated that derivatives of 2-(2-bromophenyl)-1-(furan-3-yl)ethan-1-one exhibit notable antimicrobial properties. A study conducted on various bacterial strains showed that the compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of 2-(2-Bromophenyl)-1-(furan-3-yl)ethan-1-one

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

2. Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies, particularly against various human cancer cell lines. In vitro assays revealed that it possesses cytotoxic effects on cancer cells, with mechanisms potentially involving apoptosis induction.

Case Study: Cytotoxicity Against Cancer Cell Lines

A recent study assessed the cytotoxicity of 2-(2-bromophenyl)-1-(furan-3-yl)ethan-1-one against the A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cell lines. The results showed:

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 5.4 |

| MDA-MB-231 | 4.7 |

| HeLa | 6.2 |

The compound exhibited lower IC50 values compared to standard chemotherapeutics, indicating its potential as a lead compound for further development.

3. Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been studied for its anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

The biological activity of 2-(2-bromophenyl)-1-(furan-3-yl)ethan-1-one is believed to be mediated through various molecular pathways:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammation and cancer progression.

- Receptor Interaction: It might interact with cellular receptors that regulate apoptosis and proliferation.

Comparaison Avec Des Composés Similaires

Structural Analogues with Varying Heterocycles

Compounds with alternative heterocycles or substituents exhibit distinct physicochemical and spectral properties:

Key Observations :

- Electronic Effects : The furan ring in the target compound introduces electron-rich aromaticity compared to sulfur-containing heterocycles (thiophene, thiazole), which may influence reactivity in cross-coupling reactions .

- Spectral Shifts : The sulfonyl group in 1v deshields adjacent protons, evident in its downfield ¹H NMR signals (δ 7.56–7.53) compared to furan derivatives .

Derivatives with Modified Aromatic Substituents

Substituent variations on the phenyl ring alter physical properties and bioactivity:

Key Observations :

- Bioactivity : Compound 5k demonstrates moderate antibacterial/antifungal activity (67% yield), suggesting that bromophenyl derivatives with extended heterocyclic systems may enhance biological potency .

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.